Boron fluoride-dimethyl sulfide complex

Catalog No.
S814031
CAS No.
353-43-5
M.F
C2H6BF3S
M. Wt
129.95 g/mol
Availability
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Boron fluoride-dimethyl sulfide complex

CAS Number

353-43-5

Product Name

Boron fluoride-dimethyl sulfide complex

IUPAC Name

dimethylsulfonio(trifluoro)boranuide

Molecular Formula

C2H6BF3S

Molecular Weight

129.95 g/mol

InChI

InChI=1S/C2H6BF3S/c1-7(2)3(4,5)6/h1-2H3

InChI Key

VPECYQXBNOAJIF-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)[S+](C)C

Canonical SMILES

[B-](F)(F)(F)[S+](C)C

Lewis Acid Catalyst

One of the primary applications of Boron Trifluoride-Dimethyl Sulfide Complex is as a Lewis acid catalyst. Lewis acids are electron-pair acceptors, and BF3•S(CH3)2 readily accepts electron pairs from reactants, influencing their reactivity. This makes it a powerful tool for various organic reactions, including:

  • Aldol condensation: BF3•S(CH3)2 efficiently catalyzes the aldol condensation reaction, which forms carbon-carbon bonds between carbonyl compounds [1]. This reaction is crucial for synthesizing complex organic molecules. ()
  • Friedel-Crafts reactions: The complex can also act as a catalyst for Friedel-Crafts reactions, which involve the acylation or alkylation of aromatic rings [2]. This application is significant in the production of various aromatic compounds. ()
  • Polymerization reactions: BF3•S(CH3)2 finds use as a catalyst in certain polymerization reactions, facilitating the formation of polymers with specific properties.

Due to its ability to fine-tune reaction rates and selectivities, Boron Trifluoride-Dimethyl Sulfide Complex offers advantages over other Lewis acid catalysts in specific contexts.

Demethylating Agent

Another research application of BF3•S(CH3)2 lies in its ability to act as a demethylating agent. It can remove methyl groups (CH3) from certain organic molecules, which can be a crucial step in organic synthesis. The complex achieves this by cleaving the carbon-methyl bond.

Future Research Directions

Research on Boron Trifluoride-Dimethyl Sulfide Complex is ongoing, with scientists exploring its potential in new areas. Some promising avenues include:

  • Development of even more efficient and selective catalysts based on the BF3•S(CH3)2 framework
  • Investigation of the complex's role in novel organic transformations
  • Exploring its applications in other fields of scientific research, such as materials science

BF3•S(CH3)2 is a colorless liquid complex formed by the interaction of Lewis acid boron trifluoride (BF3) and Lewis base dimethyl sulfide (S(CH3)2) []. Lewis acids are electron-deficient molecules that can accept electron pairs, while Lewis bases are electron-pair donors. This complex formation is a type of Lewis acid-base adduct reaction, important in various scientific fields [].


Molecular Structure Analysis

The BF3•S(CH3)2 molecule has a trigonal planar structure around the boron atom (B) with three fluorine (F) atoms arranged in a triangle. The sulfur (S) atom from dimethyl sulfide is bonded to the boron atom, completing its octet. The S atom also has two methyl (CH3) groups bonded to it [].


Chemical Reactions Analysis

Synthesis: BF3•S(CH3)2 can be synthesized by reacting gaseous BF3 with liquid S(CH3)2.

BF3 (g) + S(CH3)2 (l) → BF3•S(CH3)2 (l)

Decomposition: Upon heating, BF3•S(CH3)2 decomposes back into its starting components [].


Physical And Chemical Properties Analysis

  • Melting point: -102 °C []
  • Boiling point: 80 °C []
  • Soluble in organic solvents like dichloromethane and chloroform []
  • Moisture sensitive []

GHS Hazard Statements

H225 (90.48%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Trifluoro[(methylsulfanyl)methane]boron

Dates

Modify: 2023-08-16

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